Corianin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Disclaimer

Due to the ambiguity of the term "Corianin," this response cannot definitively identify a specific substance and its applications in scientific research.

There are two possibilities for what "Corianin" might refer to:

A misspelling of "Coronin"

Coronin is a naturally occurring steroid found in plants. Research suggests it may have various biological activities, including:

- Antioxidant properties: Studies have shown that coronin exhibits antioxidant activity, potentially protecting cells from damage caused by free radicals.

- Anti-inflammatory properties: Coronin may possess anti-inflammatory properties, although further research is needed to understand its mechanisms and potential therapeutic applications [].

- Other potential effects: Coronin is also being investigated for its potential effects on bone health, diabetes, and cancer, but these studies are still in their early stages [, ].

A brand name or trade name

"Corianin" could potentially be a brand name or trade name for a specific product or material. If this is the case, it would be necessary to consult the product's documentation or manufacturer information to understand its composition and potential applications in scientific research.

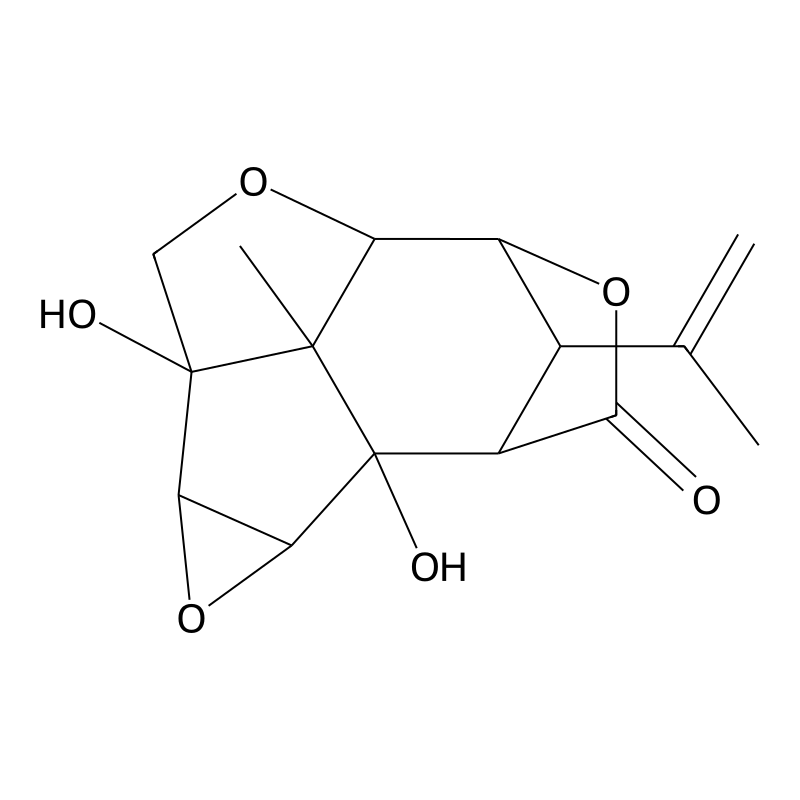

Corianin is a sesquiterpene lactone, a type of secondary metabolite predominantly found in plants of the Coriaria genus, particularly Coriaria japonica and Coriaria ruscifolia. The compound has the molecular formula and features a complex structure characterized by multiple hydroxyl groups and a lactone ring. Its unique chemical structure is elucidated through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy, which allows for detailed analysis of its molecular configuration .

- Oxidation: Corianin can be oxidized to yield various products, including carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can modify functional groups such as epoxides and hydroxyls, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Substitution reactions can introduce new functional groups into the corianin molecule, often involving halogens or nucleophiles .

These reactions are crucial for understanding the reactivity and potential transformations of corianin in synthetic chemistry.

Corianin exhibits notable biological activity, particularly its antibacterial properties. Research indicates that it may disrupt cellular integrity in bacteria, leading to cell death. As a plant metabolite, it plays a role in the plant's defense mechanisms against pathogens . The compound's mode of action involves targeting bacterial cells, although the specific biochemical pathways remain an area of active research.

Corianin can be synthesized through several methods:

- Natural Extraction: The primary method involves extracting corianin from natural sources such as the fruits of Coriaria japonica. This process typically includes solvent extraction followed by purification and crystallization to achieve high purity levels.

- Chemical Synthesis: Various synthetic routes have been developed, including palladium-catalyzed cycloisomerization and other stereoselective methods that allow for the construction of its complex structure from simpler organic compounds .

The choice of synthesis method often depends on the desired scale and application of corianin.

Corianin finds applications primarily in:

- Pharmaceuticals: Due to its antibacterial properties, corianin is being investigated for potential use in developing new antibiotics or antimicrobial agents.

- Research: It serves as a valuable compound in biochemical studies aimed at understanding plant secondary metabolites and their interactions with biological systems .

The ongoing research into corianin's properties may lead to broader applications in health and medicine.

Interaction studies involving corianin focus on its effects on various biological systems:

- Antimicrobial Activity: Studies have shown that corianin effectively inhibits the growth of specific bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

- Cellular Mechanisms: Research is ongoing to elucidate how corianin interacts at the cellular level, particularly regarding its mode of action against bacteria .

These studies are crucial for understanding how corianin can be utilized therapeutically.

Corianin shares structural and functional similarities with other sesquiterpene lactones. Notable compounds include:

| Compound | Structure Type | Biological Activity | Source |

|---|---|---|---|

| Corianin | Sesquiterpene Lactone | Antibacterial | Coriaria japonica |

| Picrotoxinin | Sesquiterpene Lactone | Neurotoxic | Coriaria spp. |

| Tutin | Sesquiterpene Lactone | Toxic | Coriaria spp. |

| Coriatin | Sesquiterpene Lactone | Varies (less studied) | Coriaria spp. |

Corianin's unique combination of antibacterial properties and structural characteristics distinguishes it from these related compounds, making it an interesting subject for further research in medicinal chemistry.

Corianin is a sesquiterpene lactone belonging to the picrotoxane class of compounds, primarily found in plants of the Coriariaceae family [2]. This family consists of a single genus, Coriaria, which includes approximately 14 species of small trees, shrubs, and subshrubs distributed across warm temperate regions worldwide [26]. The genus exhibits a remarkably disjunct distribution pattern, occurring in regions as diverse as the Mediterranean, southern and eastern Asia, New Zealand, Pacific Ocean islands, and Central and South America [26].

Corianin was first isolated from the fruits of Coriaria ruscifolia, a plant native to Mexico, Central America, and South America [10]. This compound, with the molecular formula C₁₅H₁₈O₆ and a molecular weight of 294.30 g/mol, has been identified as a significant phytochemical constituent in several Coriaria species [2] [7]. The chemical structure of corianin features a complex cis-fused 5,6-ring skeleton with multiple hydroxyl groups and a lactone ring, characteristic of picrotoxane-type sesquiterpenoids [35].

Botanical Distribution and Occurrence

Coriaria ruscifolia, also known as "deu" or "huique" in Chile, is a deciduous shrub that grows to approximately 1 meter in height [9] [11]. The plant is recognized for its simple, opposite leaves and small, greenish flowers that develop into berry-like fruits [11]. These fruits contain corianin along with other sesquiterpene lactones and have been traditionally used in South America for various purposes [11].

Table 1: Botanical Sources of Corianin and Their Distribution

| Species | Family | Geographic Distribution | Plant Parts Containing Corianin | Associated Compounds |

|---|---|---|---|---|

| Coriaria japonica | Coriariaceae | Japan, Taiwan | Achenes (seeds), fruits | Tutin, dihydrotutin, coriamyrtin |

| Coriaria ruscifolia | Coriariaceae | Mexico, Central America, South America | Fruits | Ellagic acid derivatives |

| Coriaria myrtifolia | Coriariaceae | Mediterranean region (Spain, France, Italy, North Africa) | Fruits, leaves | Coriamyrtin, anthocyanins |

| Coriaria nepalensis | Coriariaceae | Himalayas (Nepal, India, Pakistan) | Leaves | Sesquiterpenoids, triterpenoids |

| Loranthus parasiticus | Loranthaceae | China (parasitic on Coriaria sinica) | Leaves | Coriamyrtin, tutin, coriatin |

Beyond Coriaria ruscifolia, corianin has been isolated from several other Coriaria species, including Coriaria japonica, which is native to Japan and Taiwan [5] [6]. Interestingly, corianin has also been found in Loranthus parasiticus, a parasitic plant of the Loranthaceae family that grows on the twigs of Coriaria sinica in China [6] [13]. This suggests a potential transfer of phytochemicals between host and parasitic plants, representing an intriguing aspect of plant chemical ecology [13].

Coriaria myrtifolia, commonly known as "redoul," is another species that contains corianin and related compounds [31]. This Mediterranean species is characterized by its fleshy black berry-like fruits, which contain various sesquiterpene lactones including corianin [31]. The plant's root nodules carry out symbiotic nitrogen fixation, a trait shared by other Coriaria species [31].

The phytochemical profile of Coriaria species is diverse, with corianin often occurring alongside other sesquiterpene lactones such as tutin, coriamyrtin, and coriatin [5] [10]. These compounds share structural similarities but differ in their specific functional groups and stereochemistry [6]. The co-occurrence of these compounds suggests common biosynthetic pathways within the Coriariaceae family [5].

Biosynthetic Pathways in Sesquiterpene Lactone Production

The biosynthesis of corianin follows the general pathway for sesquiterpene lactone production in plants, which involves several enzymatic steps and intermediate compounds [16] [17]. This complex process begins with the formation of basic precursors and proceeds through multiple transformations to yield the final specialized metabolite [18].

Precursor Formation and Initial Steps

The biosynthetic pathway for corianin and other sesquiterpene lactones begins with two key isoprenoid precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [16]. These five-carbon units can be synthesized via either the mevalonate pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in the plastids [17] [18]. In plants, both pathways contribute to the pool of IPP and DMAPP, though their relative contributions may vary depending on the species and environmental conditions [17].

The next critical step involves the condensation of one unit of DMAPP with two units of IPP to form farnesyl diphosphate (FPP), a reaction catalyzed by farnesyl diphosphate synthase [17] [19]. FPP serves as a common precursor for various terpenoids, including sesquiterpenes, triterpenes, and sterols [17].

Table 2: Sesquiterpene Lactone Biosynthetic Pathway Components

| Biosynthetic Stage | Key Intermediates/Products | Enzymatic Process | Cellular Location |

|---|---|---|---|

| Primary Precursors | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Mevalonate or MEP pathway | Cytoplasm/Plastids |

| Initial Condensation | Farnesyl diphosphate (FPP) | Farnesyl diphosphate synthase | Cytoplasm |

| Cyclization | Germacrene A | Germacrene A synthase (GAS) | Specialized cells |

| Oxidation | Germacrene A acid | Cytochrome P450 oxidases | Endoplasmic reticulum |

| Lactonization | Sesquiterpene lactone backbone | Cyclization and ring formation | Specialized compartments |

| Final Modifications | Corianin with hydroxyl groups and lactone ring | Secondary modifications | Storage organs/Trichomes |

Cyclization and Oxidative Transformations

For most sesquiterpene lactones, including corianin, the cyclization of FPP is mediated by germacrene A synthase (GAS) to form germacrene A, a common intermediate in the biosynthetic pathway [17] [14]. This cyclization represents a critical branch point in terpenoid metabolism, directing carbon flow toward sesquiterpene lactone production [14].

Germacrene A subsequently undergoes oxidation by cytochrome P450 enzymes, particularly germacrene A oxidase, to form germacrene A acid [16]. This oxidation process involves the sequential addition of oxygen atoms to specific carbon positions, creating functional groups that are essential for the biological activity of the final compound [14] [16].

The formation of the lactone ring, a defining feature of sesquiterpene lactones, occurs through further oxidative modifications and intramolecular cyclization reactions [14]. In the case of picrotoxane-type sesquiterpenoids like corianin, this process involves the formation of a cis-fused 5,6-ring skeleton with two tetrasubstituted carbons at both angular positions [35]. The stereoselective synthesis of this complex structure is achieved through a series of enzymatic reactions that control the three-dimensional arrangement of atoms [35].

Final Modifications and Structural Diversity

The final steps in corianin biosynthesis involve various modifications such as hydroxylation, epoxidation, and glycosylation, which contribute to the structural diversity and specific biological activities of sesquiterpene lactones [16] [17]. These modifications are typically catalyzed by specialized enzymes, including cytochrome P450s, that exhibit high substrate specificity and regioselectivity [18].

The regulation of sesquiterpene lactone biosynthesis involves various transcription factors that control the expression of key biosynthetic genes [18]. These regulatory elements respond to developmental cues and environmental stimuli, allowing plants to adjust their phytochemical profiles in response to changing conditions [18]. Transcription factor families such as WRKY, MYB, and bHLH have been implicated in the regulation of terpenoid biosynthesis in various plant species [18].

The localization of sesquiterpene lactone biosynthesis within plant tissues is often specialized, with production occurring in specific cell types or structures such as glandular trichomes [15]. These specialized structures serve as sites for both synthesis and storage of phytochemicals, protecting the plant from potential autotoxicity while maintaining a reservoir of defensive compounds [15] [21].

Ecological Role in Plant Defense Mechanisms

Sesquiterpene lactones, including corianin, play crucial roles in plant defense against various biotic and abiotic stressors [21]. These compounds represent a significant investment of resources by the plant, indicating their importance in survival and reproductive success [21] [24].

Antimicrobial Protection

One of the primary ecological functions of corianin and related sesquiterpene lactones is protection against microbial pathogens [21]. These compounds exhibit antimicrobial activity against a range of bacteria and fungi, helping to prevent infection and disease [21] [10]. The mechanism of antimicrobial action typically involves disruption of microbial cell membranes through interaction with phospholipids and membrane proteins [21].

The α-methylene-γ-lactone group, a common structural feature in many sesquiterpene lactones including corianin, is particularly important for antimicrobial activity [21] [34]. This functional group can react with sulfhydryl groups in proteins through Michael-type additions, leading to enzyme inhibition and cellular dysfunction [34]. The presence of additional reactive groups, such as epoxides and hydroxyl groups, may enhance this activity by providing multiple sites for interaction with biological targets [34].

Table 3: Ecological Role of Sesquiterpene Lactones in Plant Defense Mechanisms

| Defense Mechanism | Mechanism Description | Role of Sesquiterpene Lactones | Specific Examples |

|---|---|---|---|

| Antimicrobial Protection | Disruption of microbial cell membranes through interaction with phospholipids | α-Methylene-γ-lactone groups interact with microbial proteins and disrupt cell integrity | Picrotoxane sesquiterpenes like corianin exhibit antibacterial activity |

| Herbivore Deterrence | Toxicity to herbivores through interference with neural transmission | Neurotoxic effects on insects and mammals through GABA receptor antagonism | Corianin and coriatin demonstrate synergistic insecticidal activity with tutin |

| Allelopathic Effects | Inhibition of neighboring plant growth through soil exudation | Root exudation of sesquiterpene lactones inhibits seed germination of competing species | Sesquiterpene lactones from Coriaria species affect soil microbiome |

| Oxidative Stress Protection | Protection against ozone and reactive oxygen species damage | Scavenging of reactive oxygen species and reduction of oxidative damage | Sesquiterpene lactones react with atmospheric ozone, protecting plant tissues |

| Predator Attraction | Attraction of natural enemies of herbivores (indirect defense) | Volatile sesquiterpenes attract predatory insects that feed on herbivores | Sesquiterpenes attract parasitoid wasps that attack herbivorous insects |

| Chemical Signaling | Warning signals to neighboring plants about herbivore attacks | Airborne sesquiterpenes induce defense responses in neighboring plants | Volatile sesquiterpenes prime defenses in neighboring plants |

Herbivore Deterrence and Insecticidal Activity

Corianin and other sesquiterpene lactones serve as potent deterrents against herbivores, protecting plants from consumption and damage [21] [24]. These compounds often exhibit bitter tastes and can be toxic when ingested, discouraging feeding by herbivorous insects and mammals [21]. In the case of corianin specifically, research has demonstrated that it works synergistically with other compounds like coriatin to enhance the insecticidal activity of tutin against armyworms [3] [7].

The neurotoxic properties of picrotoxane-type sesquiterpenoids like corianin contribute significantly to their effectiveness as herbivore deterrents [11] [38]. These compounds can interfere with neural transmission in insects and other organisms, leading to paralysis or death [38]. The specific molecular targets often include gamma-aminobutyric acid (GABA) receptors, which are critical for normal nervous system function [38].

Chemical Ecology and Plant-Plant Interactions

Beyond direct defense against pathogens and herbivores, sesquiterpene lactones participate in complex ecological interactions within plant communities [22] [24]. Some of these compounds can be released into the soil as root exudates, where they may inhibit the growth of competing plant species through allelopathic effects [22]. This chemical interference provides a competitive advantage by reducing competition for resources such as water, nutrients, and light [24].

Volatile sesquiterpenes can also function as signaling molecules in plant-plant communication [22]. When released into the air, these compounds may alert neighboring plants to the presence of herbivores or pathogens, allowing them to induce their own defense responses preemptively [22]. This form of "plant communication" enhances the collective defense of plant communities against shared threats [22].

Adaptation to Environmental Stressors

Sesquiterpene lactones like corianin may also help plants cope with abiotic stressors such as oxidative damage [21]. These compounds can react with atmospheric ozone and other reactive oxygen species, providing protection to sensitive plant tissues [21]. This function is particularly important in environments with high levels of air pollution or oxidative stress [21].

The production of sesquiterpene lactones is often induced or enhanced in response to environmental challenges, reflecting their role in adaptive stress responses [18] [24]. Various signaling pathways, including those mediated by jasmonic acid and other plant hormones, regulate the biosynthesis of these compounds in response to specific stimuli [18]. This inducible defense strategy allows plants to allocate resources efficiently, investing in chemical defense only when necessary [24].

The structural diversity of sesquiterpene lactones, including variations in functional groups and stereochemistry, contributes to their effectiveness against different threats [34]. This chemical diversity may result from evolutionary pressures, with selection favoring compounds that provide protection against the specific pathogens and herbivores present in a plant's environment [21] [34]. The presence of corianin alongside other structurally related compounds in Coriaria species suggests a multifaceted defense strategy that targets various potential threats [5] [10].